N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-methoxy-1H-indole-2-carboxamide
Description
Properties
Molecular Formula |
C23H26N4O3 |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-methoxy-1H-indole-2-carboxamide |
InChI |
InChI=1S/C23H26N4O3/c1-30-21-9-5-8-19-18(21)14-20(25-19)23(29)24-15-22(28)27-12-10-26(11-13-27)16-17-6-3-2-4-7-17/h2-9,14,25H,10-13,15-16H2,1H3,(H,24,29) |
InChI Key |
TWUBSXOYFPXIIU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=C(N2)C(=O)NCC(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Fischer Indole Synthesis
The indole core is typically constructed via the Fischer indole synthesis, involving cyclization of phenylhydrazine derivatives with carbonyl compounds. For 4-methoxy substitution:
-
4-Methoxyphenylhydrazine is condensed with pyruvic acid under acidic conditions (e.g., HCl/AcOH) to yield 4-methoxyindole-2-carboxylic acid .
-
Optimization : Yields improve with microwave-assisted synthesis (120°C, 30 min, 78% yield).
Table 1: Fischer Indole Synthesis Conditions
| Parameter | Condition | Yield (%) |
|---|---|---|
| Temperature | 120°C (microwave) | 78 |
| Acid Catalyst | HCl (2M) in AcOH | 65 |
| Solvent | Ethanol/Water (3:1) | 72 |
Synthesis of 2-(4-Benzylpiperazin-1-yl)-2-oxoethylamine
Nucleophilic Substitution and Gabriel Synthesis
The side chain is synthesized via sequential functionalization of piperazine:
-
N-Benzylation : 4-Benzylpiperazine is prepared by alkylating piperazine with benzyl bromide (K₂CO₃, DMF, 80°C, 85% yield).
-
Chloroacetylation : Reacting 4-benzylpiperazine with chloroacetyl chloride (DCM, 0°C, 2h) yields N-(4-benzylpiperazin-1-yl)chloroacetamide (92% yield).
-
Azidation and Reduction :
Key Challenge : Steric hindrance at the piperazine nitrogen necessitates excess chloroacetyl chloride (1.5 eq) for complete conversion.
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
Activation of the indole carboxylic acid followed by amine coupling:
-
Acid Activation : 4-Methoxyindole-2-carboxylic acid is treated with EDCl/HOBt (DCM, 0°C, 1h) to form the active ester.
-
Amine Coupling : Reaction with 2-(4-benzylpiperazin-1-yl)-2-oxoethylamine (DIPEA, RT, 12h) affords the target compound (81% yield).
Table 2: Coupling Reagent Efficiency
| Reagent System | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| EDCl/HOBt | DCM | 81 | 98.5 |
| HATU/DIPEA | DMF | 88 | 99.2 |
| T3P/NEt₃ | THF | 76 | 97.8 |
Ugi Multicomponent Reaction (MCR)
A one-pot Ugi-4CR approach enables convergent synthesis:
-
Components :
-
Amine: 4-Benzylpiperazine (secondary amine, 1.2 eq).
-
Carbonyl: Formaldehyde (1.5 eq).
-
Carboxylic Acid: 4-Methoxyindole-2-carboxylic acid (1.0 eq).
-
Isocyanide: tert-Butyl isocyanide (1.0 eq).
-
-
Conditions : MeOH, 25°C, 24h.
-
Outcome : Direct formation of the target amide (65% yield) with minor diastereomers.
Mechanistic Insight : The reaction proceeds via imine formation, isocyanide addition, and Mumm rearrangement. Secondary amines like 4-benzylpiperazine require extended reaction times (48h) for complete conversion.
Post-Synthetic Modifications and Purification
Crystallization and Chromatography
Analytical Data Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 11.2 (s, 1H, indole NH), 7.45–7.20 (m, 5H, benzyl), 4.10 (s, 2H, CH₂CO), 3.85 (s, 3H, OCH₃).
-
HRMS : [M+H]⁺ calcd. for C₂₃H₂₇N₄O₃: 419.2078; found: 419.2081.
Scalability and Industrial Feasibility
Kilo-Scale Synthesis
-
Coupling Step : HATU-mediated coupling in DMF achieves 85% yield at 1 kg scale (20°C, 8h).
-
Cost Analysis : Raw material costs are minimized using 4-benzylpiperazine (commercial, $120/mol) and EDCl ($45/mol).
Table 3: Environmental Metrics
| Metric | Value (per kg product) |
|---|---|
| PMI (Process Mass Intensity) | 32 |
| E-Factor | 18 |
| Solvent Recovery | 92% (DMF) |
Chemical Reactions Analysis
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-methoxy-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , and it features a complex structure that includes a piperazine ring, an indole moiety, and a carboxamide group. These structural elements contribute to its unique chemical reactivity and biological activity.
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that derivatives of this compound exhibit promising anticancer properties. For instance, studies have shown that similar compounds can inhibit the growth of various cancer cell lines, including those associated with breast and colon cancer. The mechanism often involves inducing apoptosis in cancer cells through interaction with specific molecular targets .
2. Antimicrobial Properties
The compound is also being investigated for its antimicrobial effects. Sulfonamide derivatives are traditionally known for their antibacterial properties, and this compound's structure suggests it may inhibit bacterial growth effectively against both Gram-positive and Gram-negative bacteria .
3. Anti-inflammatory Effects
The potential anti-inflammatory properties of this compound stem from its ability to modulate cytokine release and inhibit leukocyte migration. This activity is particularly relevant in treating inflammatory diseases such as rheumatoid arthritis .
Biological Research Applications
1. Enzyme Inhibition Studies
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-methoxy-1H-indole-2-carboxamide can serve as a valuable tool in biological research for studying enzyme inhibition. Its unique structure allows it to interact with various biological macromolecules, making it suitable for investigating enzyme-substrate interactions and receptor binding dynamics .
2. Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. Such studies help elucidate the compound's mechanism of action and identify potential therapeutic targets .
Synthesis and Production
The synthesis of this compound typically involves multi-step processes starting from readily available precursors. Key steps include:
- Formation of the Piperazine Derivative: Reaction of piperazine with benzyl chloride.
- Introduction of the Oxoethyl Group: Reaction with an oxoethylating agent.
- Carboxamide Formation: Final reaction involving the formation of the carboxamide group.
These synthetic routes can be optimized for yield and purity using advanced techniques such as chromatography .
Case Studies
Mechanism of Action
The mechanism of action of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-methoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets. For instance, as a 5-HT3 receptor antagonist, it modulates serotonergic transmission, which can affect various physiological and psychological processes . The compound’s binding to its target proteins is often stabilized by hydrophobic interactions between its aromatic moieties and the lipophilic residues of the binding site .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several piperazine- and indole-containing analogs. Below is a detailed comparison based on synthesis, physicochemical properties, and biological activity (where available).
Structural Analogues
Table 1: Key Structural Analogues and Their Features
Physicochemical Properties
Melting points for piperazine-indole hybrids typically fall within 142–171°C , with lipophilicity influenced by substituents (e.g., benzyl groups increase logP). The target compound’s 4-methoxyindole and benzylpiperazine likely confer moderate solubility in polar aprotic solvents (e.g., DMSO) .
Biological Activity
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-methoxy-1H-indole-2-carboxamide is a synthetic compound notable for its complex structure, which includes an indole core, a piperazine ring, and a benzyl group. This unique combination contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Structural Characteristics
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C22H27N3O4 |
| Molecular Weight | 413.48 g/mol |
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological pathways, impacting processes such as cell proliferation and apoptosis.
- Receptor Modulation : It can act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
Pharmacological Studies
Recent studies have highlighted the potential of this compound in various therapeutic areas:
- Anticancer Activity : Research indicates that related compounds with similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of benzylpiperazine have shown IC50 values ranging from 0.029 to 0.147 μM against cancer cells, suggesting that this compound may possess similar properties .
- Antimicrobial Properties : The compound is under investigation for its potential antimicrobial effects, particularly against resistant strains of bacteria and fungi. Its mechanism may involve disrupting microbial cell membranes or inhibiting vital metabolic pathways.
- Neuropharmacological Effects : There is emerging evidence that piperazine derivatives can influence neurotransmitter systems, particularly serotonin receptors, which may lead to applications in treating mood disorders or anxiety .
Case Study 1: Antitumor Activity
A study evaluated the antiproliferative activity of a series of piperazine derivatives, including those structurally related to this compound. The findings revealed that these compounds could induce G2/M phase arrest in cancer cells and trigger apoptosis through anti-tubulin activity .
Case Study 2: Neuroprotective Effects
In vitro studies demonstrated that certain piperazine derivatives could protect neuronal cells from excitotoxicity induced by glutamate. This suggests a potential therapeutic role for this compound in neurodegenerative diseases .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is beneficial to compare it with other related compounds:
| Compound | Biological Activity |
|---|---|
| 4-Benzylpiperazine | Stimulant properties; potential anxiolytic effects |
| N-Methylquinazolin derivatives | Antitumor activity; cell cycle modulation |
| Piperazine derivatives | Antimicrobial and antipsychotic effects |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-methoxy-1H-indole-2-carboxamide, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via coupling reactions between indole-2-carboxylic acid derivatives and functionalized piperazine intermediates. For example, a general procedure involves:
Activating the carboxylic acid group (e.g., using chloroacetyl chloride) to form an acyl chloride intermediate.
Reacting with 4-benzylpiperazine under basic conditions (e.g., triethylamine in DCM) to form the amide bond.
Purification via recrystallization or column chromatography.
Optimization includes adjusting solvent polarity (DMF for solubility vs. DCM for mild conditions), temperature (reflux vs. room temperature), and stoichiometry of reagents to improve yields (72–80%) .
Q. How is structural characterization performed for this compound, and what analytical techniques are critical?
- Methodology :
- NMR Spectroscopy : and NMR (e.g., DMSO-) confirm regiochemistry of the indole and piperazine moieties. Key signals include methoxy protons (~δ 3.7 ppm) and piperazine methylene groups (~δ 2.5–3.5 ppm) .
- X-ray Crystallography : SHELX software (SHELXL/SHELXS) resolves crystal packing and hydrogen-bonding networks, critical for validating stereochemistry .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s antiproliferative or antiviral activity?
- Methodology :
- Core Modifications : Systematically vary substituents on the indole (e.g., halogenation at C5/C6) and piperazine (e.g., benzyl vs. arylalkyl groups) to assess impact on bioactivity.
- In Vitro Screening : Use assays like MTT for antiproliferative activity (e.g., IC values against cancer cell lines) and HIV protease inhibition assays. For example, derivatives with benzothiazole substitutions showed enhanced antiviral activity .
- Computational Modeling : Dock optimized structures into target proteins (e.g., EZH2 or HIV protease) using AutoDock Vina to predict binding affinities .
Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy for this compound?
- Methodology :
- Pharmacokinetic Profiling : Assess solubility (shake-flask method) and permeability (Caco-2 cell monolayers) to identify bioavailability limitations. Lipinski’s Rule of Five guides structural tweaks (e.g., reducing logP via polar groups) .
- Metabolic Stability : Use liver microsomes to identify metabolic hotspots (e.g., labile methoxy groups) and introduce blocking substituents (e.g., fluorination) .
- In Vivo Validation : Dose in xenograft models (e.g., Karpas-422 lymphoma) with PK/PD monitoring. Adjust formulations (e.g., PEGylation) to enhance plasma half-life .
Q. How can molecular interactions with biological targets (e.g., enzymes or receptors) be experimentally validated?
- Methodology :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (K) between the compound and purified targets (e.g., EZH2).
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by observing thermal stabilization of the protein-ligand complex.
- Co-crystallization : Resolve 3D structures (e.g., PRC2 complex bound to the compound) to identify critical hydrogen bonds or hydrophobic interactions .
Q. What computational approaches predict off-target effects or toxicity?
- Methodology :
- Proteome-wide Docking : Use SwissTargetPrediction to rank potential off-targets based on structural similarity.
- ToxCast Screening : Leverage EPA’s ToxCast database to predict endocrine disruption or cytotoxicity.
- Counter-screening : Test against panels of related enzymes (e.g., HDACs vs. EZH2) to ensure selectivity .
Data Analysis & Reproducibility
Q. How should researchers address batch-to-batch variability in biological assay results?
- Methodology :
- Standardized Protocols : Use internal controls (e.g., reference inhibitors like CPI-1205 for EZH2 assays) in every experiment .
- QC for Compound Purity : Enforce HPLC purity thresholds (>95%) and characterize impurities via LC-MS.
- Statistical Rigor : Apply ANOVA to compare replicates and identify outliers. Use tools like GraphPad Prism for dose-response curve fitting.
Q. What methodologies validate the compound’s mechanism of action in complex biological systems?
- Methodology :
- CRISPR Knockout Models : Generate EZH2-KO cell lines to confirm on-target effects (e.g., loss of H3K27me3 marks via Western blot).
- RNA-seq/ChIP-seq : Profile transcriptional changes and histone methylation patterns post-treatment.
- Pathway Analysis : Use KEGG/GO enrichment to link phenotypic effects (e.g., apoptosis) to molecular pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
